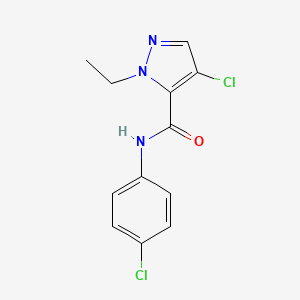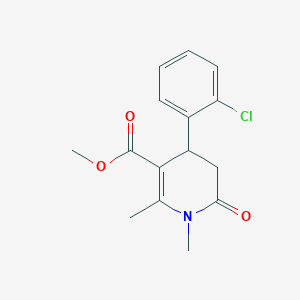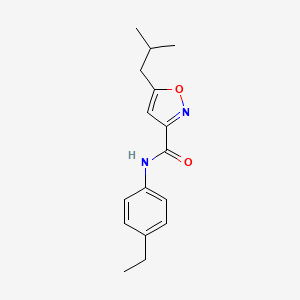
4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as CPEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPEC belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of CPEC is not fully understood. However, it has been proposed that CPEC exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent inhibition of prostaglandin synthesis. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancers. By inhibiting COX-2, CPEC may exert its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
CPEC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. CPEC has also been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. Additionally, CPEC has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
CPEC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, CPEC has been extensively studied and its biological activities are well characterized. However, there are also limitations to the use of CPEC in lab experiments. CPEC has been found to exhibit potential toxicity and its safety profile needs to be further studied. Additionally, the exact mechanism of action of CPEC is not fully understood and further studies are needed to elucidate its biological effects.
未来方向
There are several future directions for research on CPEC. One potential direction is to further study the potential antitumor activity of CPEC and its use in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of CPEC and its biological effects. Another potential direction is to study the potential neuroprotective effects of CPEC and its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to assess the safety profile of CPEC and its potential toxicity.
合成方法
CPEC can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with ethyl hydrazine, followed by the reaction of the resulting product with 4-chlorophenyl hydrazine and acetic anhydride. The final product, CPEC, is obtained through the reaction of the intermediate product with 2,4-dichlorobenzoyl chloride and ammonium hydroxide. The purity of the synthesized CPEC can be confirmed through various analytical techniques such as NMR and HPLC.
科学研究应用
CPEC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects. CPEC has also been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. Additionally, CPEC has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-2-17-11(10(14)7-15-17)12(18)16-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRPHMQAYCIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-allyl-2'-amino-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B5907392.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5907394.png)
![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B5907401.png)
![methyl [1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B5907412.png)
![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B5907417.png)
![N-(4-chlorophenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5907425.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5907433.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide](/img/structure/B5907454.png)


![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5907489.png)
![N'-[1-(2-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5907497.png)
